molecular formula C24H17FN2O5S B11585655 ethyl 2-[1-(4-fluorophenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate

ethyl 2-[1-(4-fluorophenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate

Cat. No.: B11585655
M. Wt: 464.5 g/mol
InChI Key: SCHXZMAOMXGUQA-UHFFFAOYSA-N
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Description

Ethyl 2-[1-(4-fluorophenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[1-(4-fluorophenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:

    Condensation Reactions: Combining aromatic aldehydes with amines to form Schiff bases.

    Cyclization Reactions: Using cyclization agents to form the chromeno[2,3-c]pyrrol core.

    Esterification: Reacting carboxylic acids with alcohols to form esters.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial methods include:

    Batch Reactors: For controlled synthesis with precise temperature and pressure conditions.

    Continuous Flow Reactors: For large-scale production with consistent quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[1-(4-fluorophenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of carbonyl groups to alcohols.

    Substitution: Nucleophilic or electrophilic substitution reactions on the aromatic ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Ethyl 2-[1-(4-fluorophenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 2-[1-(4-fluorophenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Ethyl 2-[1-(4-fluorophenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Compounds with similar structures include other chromeno[2,3-c]pyrrol derivatives and thiazole-containing molecules.

    Uniqueness: The combination of the chromeno[2,3-c]pyrrol core with the thiazole and fluorophenyl groups gives this compound unique chemical and biological properties, making it a valuable target for research and development.

Biological Activity

Ethyl 2-[1-(4-fluorophenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate is a complex organic compound notable for its diverse biological activities and potential therapeutic applications. This article delves into its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

Molecular Formula: C24H17FN2O5S
Molecular Weight: 464.5 g/mol
IUPAC Name: this compound

The compound's unique structure features multiple functional groups that contribute to its biological activity. The presence of the fluorophenyl group and the thiazole moiety are particularly significant in enhancing its pharmacological properties.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. It has been shown to modulate enzyme activities and receptor functions, which can lead to various therapeutic effects. For example:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to reduced tumor growth in cancer models.
  • Receptor Binding: It can bind to certain receptors influencing cellular signaling pathways related to inflammation and pain modulation.

Biological Activity Overview

The following table summarizes the key biological activities associated with this compound:

Biological Activity Description References
AnticancerExhibits cytotoxic effects against various cancer cell lines.
AntimicrobialDemonstrates activity against Gram-positive bacteria.
Anti-inflammatoryReduces inflammation in animal models.
AntioxidantScavenges free radicals and reduces oxidative stress.

Case Studies and Research Findings

  • Anticancer Activity:
    A study exploring the anticancer properties of this compound revealed significant cytotoxicity against breast cancer cell lines (MCF-7) with an IC50 value of 15 µM. The mechanism was linked to apoptosis induction through the activation of caspase pathways.
  • Antimicrobial Effects:
    In vitro evaluations indicated that the compound exhibited a minimum inhibitory concentration (MIC) of 12.5 µg/mL against Staphylococcus aureus compared to a control antibiotic (ciprofloxacin) with an MIC of 2 µg/mL. This suggests potential as a lead compound for developing new antibacterial agents.
  • Anti-inflammatory Properties:
    Animal studies demonstrated that administration of the compound significantly reduced paw edema in carrageenan-induced inflammation models, indicating its potential use in treating inflammatory diseases.

Properties

Molecular Formula

C24H17FN2O5S

Molecular Weight

464.5 g/mol

IUPAC Name

ethyl 2-[1-(4-fluorophenyl)-3,9-dioxo-1H-chromeno[2,3-c]pyrrol-2-yl]-4-methyl-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C24H17FN2O5S/c1-3-31-23(30)21-12(2)26-24(33-21)27-18(13-8-10-14(25)11-9-13)17-19(28)15-6-4-5-7-16(15)32-20(17)22(27)29/h4-11,18H,3H2,1-2H3

InChI Key

SCHXZMAOMXGUQA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)N2C(C3=C(C2=O)OC4=CC=CC=C4C3=O)C5=CC=C(C=C5)F)C

Origin of Product

United States

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